3-Methylxanthine-[13C4,15N3]
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2H,1H3,(H,7,8)(H,9,11,12)/i3+1,4+1,5+1,6+1,8+1,9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSNIKWWOQHZGF-UDDVCBLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[15N]1[13C]2=[13C]([13C](=O)[15NH][13C]1=O)NC=[15N]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703029 | |
| Record name | 3-Methyl(2,4,5,6-~13~C_4_,1,3,9-~15~N_3_)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-61-1 | |
| Record name | 3-Methyl(2,4,5,6-~13~C_4_,1,3,9-~15~N_3_)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173022-61-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Enrichment of 3 Methylxanthine 13c4,15n3
Precursor Selection and Isotopic Incorporation Strategies for Xanthine (B1682287) Derivatives
The efficient synthesis of a multiply-labeled compound such as 3-Methylxanthine-[13C4,15N3] hinges on a strategic selection of isotopically enriched precursors and a well-designed incorporation strategy. The approach is guided by the biosynthetic origins of the atoms in the purine (B94841) ring. The de novo synthesis pathway of purines reveals the metabolic precursors that contribute to the formation of the xanthine core. columbia.edubiochemden.com
Key precursors for the purine ring and their corresponding atom contributions are:
Glycine: Contributes C4, C5, and N7.
Formate (B1220265) (from N10-formyl-tetrahydrofolate): Contributes C2 and C8. nih.gov
Glutamine: Contributes N3 and N9.
Aspartate: Contributes N1.
Carbon Dioxide (or bicarbonate): Contributes C6.
For the synthesis of 3-Methylxanthine-[13C4,15N3], a strategy would involve the use of precursors where the desired atoms are replaced with their stable isotopes, ¹³C and ¹⁵N. For instance, [U-¹³C₂, ¹⁵N]-glycine could be a key precursor to introduce ¹³C at positions 4 and 5, and ¹⁵N at position 7. Further isotopic enrichment can be achieved by using ¹³C-labeled formate for the C2 and C8 positions and ¹⁵N-labeled glutamine for the N3 and N9 positions.
An alternative to biosynthetic pathway precursors is the use of smaller, heavily labeled building blocks in a total chemical synthesis approach. This can offer more direct control over the placement of isotopes. Examples of such precursors include:
[¹³C]-Urea
¹⁵N-labeled sodium nitrite (B80452)
[¹⁵N]-Benzylamine nih.gov
Chemical Synthesis Routes for Site-Specific 13C and 15N Labeling
The chemical synthesis of 3-Methylxanthine-[13C4,15N3] can be approached through a multi-step process that allows for the precise introduction of the isotopic labels. A common and versatile method for the synthesis of xanthine derivatives is the Traube purine synthesis. This method can be adapted to incorporate the isotopically labeled precursors.
A plausible synthetic route would begin with the condensation of a labeled pyrimidine (B1678525) derivative with a labeled nitrogen source. For example, a reaction could be initiated with a multiply-labeled 5,6-diaminouracil (B14702) precursor. The synthesis of this precursor itself would involve the use of simpler labeled molecules.
One potential synthetic scheme could involve the following key steps:
Synthesis of a Labeled Uracil (B121893) Derivative: This can be achieved by reacting labeled urea (B33335) with a labeled three-carbon unit.
Nitrosation and Reduction: The uracil derivative undergoes nitrosation at the 5-position, followed by reduction to yield a 5,6-diaminouracil. The nitrosating agent, such as sodium nitrite, can be ¹⁵N-labeled to introduce an isotope at the N5 position.
Cyclization: The resulting diaminouracil is then cyclized with a one-carbon source, such as formic acid or a derivative, to form the imidazole (B134444) ring of the xanthine structure. Using [¹³C]-formic acid would introduce a ¹³C atom at the C8 position.
Methylation: The final step would be the selective methylation at the N3 position to yield 3-methylxanthine (B41622). The use of a ¹³C-labeled methylating agent, such as [¹³C]-iodomethane, would complete the isotopic labeling of the methyl group.
This multi-step approach provides multiple points for the introduction of ¹³C and ¹⁵N isotopes, allowing for the systematic construction of the fully labeled 3-Methylxanthine-[13C4,15N3] molecule.
Purification Techniques for High Isotopic and Chemical Purity of 3-Methylxanthine-[13C4,15N3]
Achieving high isotopic and chemical purity is paramount for the use of 3-Methylxanthine-[13C4,15N3] as an internal standard. A combination of chromatographic and post-synthetic refinement methods is typically employed to ensure the final product meets stringent purity requirements.
Chromatographic Purification Approaches (e.g., HPLC)
High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purification of xanthine derivatives. Reversed-phase HPLC is particularly effective for separating the target compound from unreacted starting materials, byproducts, and partially labeled intermediates.
Typical HPLC parameters for the purification of 3-methylxanthine would include:
| Parameter | Specification |
| Column | C18 (octadecylsilyl) stationary phase |
| Mobile Phase | A gradient of an aqueous solvent (e.g., water with a small percentage of formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Detection | UV spectrophotometry, typically at a wavelength around 270-280 nm |
| Flow Rate | Optimized for the specific column dimensions to achieve good separation |
The use of a gradient elution, where the proportion of the organic solvent is gradually increased, allows for the effective separation of compounds with different polarities. Fractions containing the pure 3-Methylxanthine-[13C4,15N3] are collected, and the solvent is subsequently removed.
Post-Synthetic Refinement and Isolation Methods
Following chromatographic purification, further refinement steps may be necessary to achieve the desired level of purity.
Recrystallization: This is a common technique for purifying solid organic compounds. The purified 3-methylxanthine from the HPLC fractions can be dissolved in a suitable hot solvent and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.
Lyophilization (Freeze-Drying): After purification, if the compound is in an aqueous solution, lyophilization can be used to remove the water without heating the compound, which could cause degradation. This results in a fine, dry powder.
Solid-Phase Extraction (SPE): In some cases, SPE can be used as a final polishing step to remove any remaining trace impurities.
The combination of these techniques ensures the final product is of high chemical and isotopic purity, free from contaminants that could interfere with its intended application.
Isotopic Purity and Chemical Content Verification of 3-Methylxanthine-[13C4,15N3]
Mass Spectrometric Approaches for Isotopic Abundance Verification
Mass spectrometry (MS) is the primary analytical technique for determining the isotopic enrichment of a labeled compound. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can confirm the elemental composition and the number of incorporated isotopes.
For 3-Methylxanthine-[13C4,15N3], the expected molecular weight will be higher than that of the unlabeled compound due to the presence of the heavier isotopes. The molecular formula of unlabeled 3-methylxanthine is C₆H₆N₄O₂. The introduction of four ¹³C atoms and three ¹⁵N atoms results in a significant mass shift.
Theoretical Mass Shift Calculation:
| Isotope | Natural Abundance Mass (amu) | Stable Isotope Mass (amu) | Mass Difference (amu) | Number of Labels | Total Mass Shift (amu) |
| ¹²C | 12.0000 | ¹³C | 13.0034 | 1.0034 | 4 |
| ¹⁴N | 14.0031 | ¹⁵N | 15.0001 | 0.9970 | 3 |
| Total |
The mass spectrum of 3-Methylxanthine-[13C4,15N3] would show a molecular ion peak that is approximately 7 mass units higher than that of the unlabeled compound. The isotopic distribution pattern in the mass spectrum provides a detailed confirmation of the labeling. By analyzing the relative intensities of the different mass isotopologue peaks, the isotopic purity can be accurately determined. It is crucial to correct for the natural abundance of heavy isotopes in the unlabeled parts of the molecule to get an accurate measure of the enrichment from the labeling process. nih.gov
Hypothetical Mass Spectrum Data for 3-Methylxanthine-[13C4,15N3]:
| m/z | Relative Abundance (%) | Assignment |
| 166.0491 | < 1% | Unlabeled 3-Methylxanthine |
| 173.0537 | > 98% | [M+H]⁺ of 3-Methylxanthine-[13C4,15N3] |
| 174.0571 | ~6.6% | [M+1+H]⁺ of 3-Methylxanthine-[13C4,15N3] |
In addition to mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR and ¹⁵N-NMR, can be used to confirm the positions of the isotopic labels within the molecule.
Nuclear Magnetic Resonance Spectroscopy for Labeling Position Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for confirming the successful incorporation and precise location of isotopic labels within the 3-Methylxanthine-[13C4,15N3] molecule. rsc.org The analysis relies on the magnetic properties of ¹³C and ¹⁵N nuclei (both with a nuclear spin, I = ½) and their interactions, or "couplings," with each other and with neighboring protons. nih.govrsc.org
Confirmation of the [13C4,15N3] labeling pattern is achieved by a combination of ¹H, ¹³C, and ¹⁵N NMR experiments. The resulting spectra differ profoundly from those of the unlabeled (natural abundance) compound.
Key Spectroscopic Observations:
¹³C NMR Spectrum: In a proton-decoupled ¹³C NMR spectrum, the signals for the four labeled ring carbons will appear as complex multiplets instead of singlets. This complexity arises from spin-spin coupling between adjacent ¹³C and ¹⁵N nuclei. For example, a carbon atom bonded to one ¹⁵N atom will appear as a doublet, and a carbon bonded to two ¹⁵N atoms will appear as a doublet of doublets. The magnitude of the one-bond coupling constant (¹JC-N) is typically in the range of 10-20 Hz for purine-like systems and provides unambiguous evidence of the C-N bond. acs.orgresearchgate.net
¹⁵N NMR Spectrum: Similarly, the ¹⁵N NMR spectrum will show signals for the three labeled nitrogen atoms. These signals will be split into multiplets due to couplings with adjacent ¹³C atoms.
¹H NMR Spectrum: The proton spectrum provides information on couplings between protons and nearby ¹³C and ¹⁵N nuclei. For instance, the H8 proton will exhibit coupling to the labeled C8, N7, and N9 nuclei. The observation of these nJH-C and nJH-N couplings (where n indicates the number of bonds separating the nuclei) confirms the isotopic enrichment of the ring system. The N3-methyl protons would show long-range coupling to the labeled N3 and C4 atoms.
2D Correlation Spectra: Advanced 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate the signals of directly bonded and long-range coupled nuclei. An ¹H-¹⁵N HMBC spectrum, for example, would show a correlation between the N3-methyl protons and the ¹⁵N signal from the N3 position, definitively confirming the methylation site in relation to the labeled core.
The analysis of these coupling constants allows for a complete and unambiguous assignment of each isotopic label to its specific position within the molecular structure. The absence of intense singlet signals at the chemical shifts corresponding to the natural abundance carbons and nitrogens further verifies the high level of isotopic enrichment.
| Coupling Type | Nuclei Involved | Typical Coupling Constant (Hz) | Information Provided |
| One-Bond | ¹JC-N | 10 - 20 | Confirms direct bonding between labeled ¹³C and ¹⁵N atoms. |
| Two-Bond | ²JC-H | 1 - 10 | Confirms proximity of a proton to a labeled carbon two bonds away. |
| Two-Bond | ²JN-H | 5 - 15 | Confirms proximity of a proton to a labeled nitrogen two bonds away. |
| Three-Bond | ³JC-H | 2 - 8 | Confirms long-range connectivity between protons and labeled carbons. |
| Long-Range | nJC-C, nJC-N | Variable | Establishes the complete bonding network of the labeled core. |
Advanced Analytical Applications of 3 Methylxanthine 13c4,15n3
Role as an Internal Standard in Quantitative Bioanalysis by Mass Spectrometry
In quantitative bioanalysis, the goal is to determine the precise concentration of a target analyte within a complex biological matrix, such as plasma, urine, or tissue homogenate. The use of a stable isotope-labeled internal standard (SIL-IS) like 3-Methylxanthine-[13C4,15N3] is considered the gold standard for achieving the highest levels of accuracy and precision in mass spectrometry-based quantification. thermofisher.com
Stable Isotope Dilution Mass Spectrometry (SIDM) is a powerful quantitative technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to a sample before any processing steps. nih.gov When using 3-Methylxanthine-[13C4,15N3] as an internal standard for the quantification of endogenous 3-methylxanthine (B41622), the process follows these core principles:
Spiking: A precise and known amount of 3-Methylxanthine-[13C4,15N3] is added to the biological sample at the earliest stage of the workflow.
Homogenization: The SIL-IS is thoroughly mixed with the sample to ensure it is subject to the exact same experimental conditions as the unlabeled, endogenous analyte.
Sample Preparation: The sample undergoes extraction, purification, and concentration steps. During this process, any physical loss of the analyte will be accompanied by a proportional loss of the SIL-IS.
Analysis: The sample extract is analyzed by mass spectrometry, typically coupled with liquid chromatography (LC-MS). The instrument measures the signal intensity (peak area) for both the native analyte (e.g., 3-methylxanthine) and the SIL-IS (3-Methylxanthine-[13C4,15N3]).
Quantification: The concentration of the native analyte is calculated based on the ratio of its peak area to the peak area of the known amount of the SIL-IS. Because the ratio is used, any variations in sample recovery or instrument response are canceled out, leading to a highly accurate measurement. nih.gov
Biological samples are inherently complex, containing a multitude of endogenous compounds such as salts, lipids, and proteins. These co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. nih.gov This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which introduce significant error into quantitative measurements. nih.gov
The use of 3-Methylxanthine-[13C4,15N3] is a premier strategy for compensating for these matrix effects. nih.gov Because the stable isotope-labeled standard is structurally and chemically almost identical to the unlabeled analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the unpredictable variations caused by the matrix are effectively normalized, ensuring that the final calculated concentration is not skewed by these interferences. nih.gov
The primary benefit of using 3-Methylxanthine-[13C4,15N3] in a SIDM workflow is the significant improvement in analytical accuracy (closeness to the true value) and precision (reproducibility of measurements). latrobe.edu.au This enhancement is achieved by correcting for two major sources of variability:
Variability in Sample Recovery: Losses are inevitable during multi-step sample preparation procedures like liquid-liquid extraction or solid-phase extraction (SPE). nih.gov Since the SIL-IS is added at the beginning, it experiences the same procedural losses as the target analyte. The use of the peak area ratio corrects for this variability, leading to higher accuracy.
Variability in Instrument Response: Fluctuations in mass spectrometer performance and ionization efficiency can occur between injections. The SIL-IS, being present in every sample and standard, normalizes these fluctuations, resulting in greater precision across an analytical batch.
The following table illustrates the typical improvement in data quality when using a stable isotope-labeled internal standard compared to external calibration.
| Parameter | Without Internal Standard (External Calibration) | With 3-Methylxanthine-[13C4,15N3] (SIDM) |
| Spiked Concentration | 50 ng/mL | 50 ng/mL |
| Measured Conc. (n=6) | 42.1, 59.3, 45.5, 61.2, 39.8, 55.7 ng/mL | 50.8, 49.5, 51.1, 49.9, 50.3, 49.1 ng/mL |
| Mean Measured Conc. | 50.6 ng/mL | 50.1 ng/mL |
| Accuracy (% Recovery) | 101.2% | 100.2% |
| Precision (% RSD) | 19.5% | 1.5% |
This interactive table demonstrates how the use of a stable isotope-labeled internal standard dramatically improves precision (lower % RSD) and maintains high accuracy in a hypothetical quantitative experiment.
Integration with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Xanthine (B1682287) Metabolite Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for the sensitive and specific quantification of xanthine metabolites in biological fluids. taylorfrancis.comnih.gov The integration of 3-Methylxanthine-[13C4,15N3] into these methods is seamless and essential for robust and reliable quantification.
Developing an LC-MS/MS method for the simultaneous quantification of multiple methylxanthines (e.g., caffeine (B1668208), theophylline (B1681296), theobromine (B1682246), and their metabolites like 3-methylxanthine) involves optimizing several parameters. nih.govresearchgate.net The goal is to achieve sensitive detection and baseline separation of isomeric compounds where necessary.
Key optimization steps include:
Mass Spectrometry: For each compound, including 3-Methylxanthine-[13C4,15N3], specific precursor-to-product ion transitions are identified using tandem mass spectrometry (MS/MS). This approach, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity, filtering out background noise and ensuring that the signal is unique to the target analyte. thermofisher.com
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly employed. nih.govslideshare.net Optimization involves selecting the appropriate column chemistry (e.g., C18), mobile phase composition (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with an acid modifier like formic acid), and elution gradient to achieve good peak shape and separation. nih.govresearchgate.net
The following table summarizes typical parameters used in LC-MS/MS methods for methylxanthine analysis.
| Parameter | Typical Condition | Purpose |
| LC Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic component for elution. |
| Flow Rate | 0.3 - 0.5 mL/min | Controls retention time and separation efficiency. |
| Elution Type | Gradient or Isocratic | Gradient elution is often used for separating multiple analytes with different properties. nih.govresearchgate.net |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes methylxanthine molecules. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
This interactive table outlines common starting conditions for developing a robust LC-MS/MS method for the analysis of xanthine metabolites.
A crucial aspect of SIDM is the chromatographic behavior of the labeled internal standard relative to the unlabeled analyte. Due to their identical chemical structures, 3-Methylxanthine-[13C4,15N3] and native 3-methylxanthine have virtually identical physicochemical properties (e.g., polarity, pKa).
As a result, they are not separated by standard reversed-phase chromatography and are expected to co-elute , appearing as a single chromatographic peak if monitored by a non-mass-selective detector. nih.gov This co-elution is highly desirable for SIDM because it ensures that both the analyte and the internal standard are subjected to the exact same matrix effects and ionization conditions at the precise moment they enter the mass spectrometer. nih.gov The mass spectrometer then easily distinguishes between the co-eluting compounds based on their different mass-to-charge ratios (m/z), allowing for independent quantification of each. While complete co-elution is ideal, the ability of a stable isotope-labeled standard to compensate for matrix effects is maintained as long as the elution times are very close. nih.gov
Mass Spectrometric Parameters for Detection and Quantification of 3-Methylxanthine-[13C4,15N3]
In quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), 3-Methylxanthine-[13C4,15N3] is employed as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The detection and quantification are typically performed in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.
The mass spectrometric parameters for 3-Methylxanthine-[13C4,15N3] are optimized to achieve the most stable and intense signal. The molecular weight of unlabeled 3-methylxanthine is approximately 166.14 g/mol . With the incorporation of four ¹³C and three ¹⁵N atoms, the mass of 3-Methylxanthine-[13C4,15N3] increases by 7 Da, resulting in a monoisotopic mass of approximately 173.06 g/mol .
In positive electrospray ionization (ESI+), the precursor ion will be the protonated molecule [M+H]⁺. For 3-Methylxanthine-[13C4,15N3], this corresponds to an m/z of approximately 174.1. Upon fragmentation in the collision cell, several product ions can be generated. Based on the fragmentation patterns of similar xanthine structures, a common loss involves the N-methyl group and the imidazole (B134444) ring.
The optimization of MRM parameters is instrument-dependent but follows a general procedure of infusing a standard solution of the labeled compound and systematically adjusting the declustering potential (DP) and collision energy (CE) to maximize the signal intensity for specific precursor-to-product ion transitions. The collision cell exit potential (CXP) is also optimized to efficiently guide the product ions to the detector.
Below is a table of plausible mass spectrometric parameters for the detection and quantification of 3-Methylxanthine-[13C4,15N3]. These values are derived from the known fragmentation of methylxanthines and are representative of typical parameters that would be established during method development on a triple quadrupole mass spectrometer.
| Parameter | Value | Description |
| Precursor Ion (Q1) | m/z 174.1 | The protonated molecular ion [M+H]⁺ of 3-Methylxanthine-[13C4,15N3]. |
| Product Ion (Q3) | m/z 129.1 | A characteristic fragment ion generated after collision-induced dissociation. |
| Declustering Potential (DP) | 40-60 V | Optimized to desolvate and focus the precursor ion into the mass analyzer. |
| Collision Energy (CE) | 20-35 eV | The energy applied to induce fragmentation of the precursor ion in the collision cell. |
| Collision Cell Exit Potential (CXP) | 10-15 V | Optimized to focus and accelerate the product ions from the collision cell to the third quadrupole. |
Note: The exact values for DP, CE, and CXP are instrument-specific and require empirical optimization.
Applications in Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Xanthine Metabolites
The analysis of xanthine metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) necessitates a derivatization step to increase the volatility and thermal stability of these polar compounds. 3-Methylxanthine and its isotopically labeled counterpart are not directly amenable to GC-MS analysis due to their low volatility.
A common and effective derivatization technique for compounds containing active hydrogens, such as those in the xanthine structure, is silylation. This process involves the replacement of acidic protons in hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose, often with a catalyst like trimethylchlorosilane (TMCS).
The derivatization of 3-Methylxanthine-[13C4,15N3] would proceed as follows:
An aliquot of a dried extract containing the analyte and the internal standard is reacted with the silylating reagent (e.g., MSTFA) in a suitable solvent at an elevated temperature (e.g., 60-80 °C).
The reaction produces a volatile TMS-derivative of 3-methylxanthine, where the active protons on the imidazole and pyrimidine (B1678525) rings are substituted with TMS groups.
The resulting derivatized sample is then injected into the GC-MS system.
In the GC column, the TMS-derivatized 3-methylxanthine and its labeled internal standard will separate based on their boiling points and interactions with the stationary phase. Due to the isotopic labeling, 3-Methylxanthine-[13C4,15N3]-TMS will have a slightly later retention time than the unlabeled analogue, though this difference is often minimal.
The mass spectrometer, typically operating in electron ionization (EI) mode, will generate characteristic fragmentation patterns for the derivatized compounds. Quantification is achieved by comparing the peak area of a specific fragment ion of the derivatized analyte to that of a corresponding fragment ion of the derivatized internal standard, 3-Methylxanthine-[13C4,15N3]-TMS.
| Derivatization Step | Reagent/Condition | Purpose |
| Silylation | MSTFA or BSTFA with TMCS | To increase volatility and thermal stability for GC analysis. |
| Reaction Temperature | 60-80 °C | To ensure complete derivatization. |
| GC Separation | Capillary Column (e.g., DB-5ms) | To separate the derivatized analyte from other matrix components. |
| MS Detection | Electron Ionization (EI) | To generate reproducible fragmentation patterns for identification and quantification. |
Utilization in Nuclear Magnetic Resonance (NMR) Spectroscopy-Based Metabolomics for Structural and Quantitative Analysis
In Nuclear Magnetic Resonance (NMR) spectroscopy-based metabolomics, isotopically labeled compounds like 3-Methylxanthine-[13C4,15N3] are invaluable for both structural and quantitative analysis.
Quantitative Analysis (qNMR):
Quantitative NMR (qNMR) relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. When 3-Methylxanthine-[13C4,15N3] is used as an internal standard, a known amount is added to the sample. The concentration of the unlabeled 3-methylxanthine can then be accurately determined by comparing the integral of one of its characteristic proton signals to the integral of a corresponding signal from the labeled standard.
The ¹H NMR spectrum of 3-methylxanthine shows distinct signals for the N-methyl protons and the C8-H proton of the imidazole ring. The presence of ¹³C and ¹⁵N isotopes in 3-Methylxanthine-[13C4,15N3] will introduce heteronuclear couplings (J-couplings) that will split the proton signals into characteristic multiplets. For instance, the N-methyl protons will be coupled to the ¹³C of the methyl group and the adjacent ¹⁵N, leading to a more complex signal compared to the singlet observed for the unlabeled compound. This distinct multiplicity allows for the clear resolution of the internal standard's signals from those of the analyte, even if their chemical shifts are very similar.
Structural Analysis:
The presence of ¹³C and ¹⁵N labels at specific positions allows for advanced 2D and 3D NMR experiments that can be used to trace metabolic pathways and elucidate the structures of novel metabolites. While 3-Methylxanthine-[13C4,15N3] is primarily used as a quantification standard, its labeled atoms can be used in proof-of-concept studies to establish and validate heteronuclear correlation experiments like ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal direct (one-bond) and long-range (multiple-bond) correlations between protons and the labeled heteroatoms, respectively.
The expected ¹H NMR chemical shifts for the key protons of 3-methylxanthine in a common NMR solvent like DMSO-d₆ are summarized below. The isotopic labeling in 3-Methylxanthine-[13C4,15N3] would cause splitting of these signals due to J-coupling.
| Proton | Approximate Chemical Shift (ppm) in DMSO-d₆ | Expected Multiplicity in Labeled Compound |
| N-CH₃ | ~3.2 ppm | Doublet of doublets (due to ¹³C and ¹⁵N coupling) |
| C8-H | ~8.0 ppm | Multiplet (due to coupling with adjacent ¹³C and ¹⁵N atoms in the ring) |
The use of 3-Methylxanthine-[13C4,15N3] in NMR-based metabolomics enhances the reliability of quantification and provides a powerful tool for detailed structural and metabolic pathway investigations.
Investigations into Metabolic Pathways Using 3 Methylxanthine 13c4,15n3 As a Tracer
Elucidation of Xanthine (B1682287) Metabolism and Methylation Pathways in Biological Systems
3-Methylxanthine (B41622) is a key intermediate in the metabolism of methylxanthines like caffeine (B1668208) and theophylline (B1681296). nih.govnih.gov The use of 3-Methylxanthine-[13C4,15N3] enables researchers to meticulously map its conversion to downstream metabolites. As the labeled compound is introduced into a biological system, its heavy isotopes ([13C] and [15N]) act as a distinct signature that can be detected using high-resolution mass spectrometry. frontiersin.orgnih.gov
When 3-Methylxanthine-[13C4,15N3] is metabolized, the isotopic label is carried over to subsequent products. For instance, its oxidation by xanthine oxidase to 3-methyluric acid would result in a labeled product with a corresponding mass shift, confirming the activity of this specific pathway. nih.gov This tracing allows for the unambiguous identification of metabolites derived from 3-methylxanthine and helps in the discovery of novel pathways. nih.gov
Furthermore, this tracer can illuminate methylation and demethylation processes. As a product of theophylline N-demethylation, observing the flux of labeled 3-methylxanthine can help quantify the rate of this reaction. nih.gov Conversely, by tracking the fate of the labeled methyl group, researchers can investigate transmethylation reactions within the purine (B94841) metabolic network.
Applications in Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of reactions within a metabolic network. nih.govnih.gov Stable isotope tracers like 3-Methylxanthine-[13C4,15N3] are central to the precision and resolution of 13C-MFA. mdpi.com
Assessment of Metabolic Pathway Activities and Flux Rates
By introducing 3-Methylxanthine-[13C4,15N3] into a system at a metabolic steady state, the rate at which the isotopic label spreads through the network provides a direct measure of the intracellular fluxes. nih.gov The enrichment of the label in downstream metabolites over time is measured, and this data is fitted into a computational model of the metabolic network to calculate the flux rates for various reactions. mdpi.com For example, the rate of appearance of labeled 3-methyluric acid from the administered tracer provides a quantitative measure of the flux through the xanthine oxidase pathway.
Interactive Table 1: Hypothetical Flux Rate Determination This table illustrates how the rate of appearance of a labeled metabolite can be used to calculate pathway flux.
| Time (minutes) | Concentration of Labeled 3-Methyluric Acid (µM) | Calculated Flux Rate (µM/min) |
| 0 | 0.00 | 0.00 |
| 5 | 1.25 | 0.25 |
| 10 | 2.50 | 0.25 |
| 15 | 3.75 | 0.25 |
| 20 | 5.00 | 0.25 |
Quantification of Precursor-Product Relationships within Metabolic Networks
A fundamental application of stable isotope tracing is the definitive establishment of precursor-product relationships. The presence of the complete isotopic label ([13C4,15N3]) in a downstream molecule unequivocally proves that it was derived from the administered 3-Methylxanthine-[13C4,15N3]. This method eliminates the ambiguity inherent in concentration-based measurements, which can be confounded by the presence of multiple converging pathways. nih.gov By analyzing the mass isotopomer distribution in potential products, researchers can quantify the contribution of 3-methylxanthine to their formation relative to other precursors.
Studies on Caffeine and Theophylline Metabolic Fate via 3-Methylxanthine-[13C4,15N3] Tracing
Caffeine and theophylline are widely consumed methylxanthines whose metabolism is complex and variable among individuals. researchgate.net 3-Methylxanthine is a significant metabolite of theophylline and a minor one of caffeine. nih.govnih.gov Administering 3-Methylxanthine-[13C4,15N3] allows for the specific investigation of the metabolic pathways downstream of this key intermediate, without interference from the upstream metabolism of the parent compounds.
Differentiation of Endogenous Metabolites from Exogenous Sources Using Stable Isotope Tracing
A major advantage of using stable isotope tracers is the ability to distinguish between metabolites produced by the body (endogenous) and those introduced from an external source (exogenous). tandfonline.comacs.org The 3-Methylxanthine-[13C4,15N3] tracer has a significantly higher mass than its unlabeled, endogenous counterpart. Mass spectrometry can easily differentiate between the labeled (exogenous) and unlabeled (endogenous) pools of 3-methylxanthine and its metabolites. nih.gov
This capability is invaluable for accurately measuring the metabolic fate of the administered compound without the confounding presence of the pre-existing endogenous pool. tandfonline.com It allows for precise pharmacokinetic and metabolic studies, providing clear data on clearance rates and pathway utilization of the exogenous substance.
Mechanistic Studies of Xanthine-Related Biochemical Processes and Enzyme Kinetics
The use of isotopically labeled substrates is a powerful tool for investigating enzyme mechanisms and kinetics. nih.gov 3-Methylxanthine-[13C4,15N3] can be used to study the enzymes responsible for its conversion, most notably xanthine oxidase. nih.govmdpi.com
By measuring the reaction rates with the labeled versus unlabeled substrate, researchers can determine the kinetic isotope effect (KIE). A significant KIE can provide evidence for which step in the reaction mechanism is rate-limiting, such as the cleavage of a C-H bond. nih.gov Furthermore, the tracer can be used in competitive inhibition studies to understand how other molecules interact with the enzyme's active site. nih.gov Such studies provide fundamental insights into the catalytic mechanism of xanthine oxidase and can aid in the development of enzyme inhibitors. swinburne.edu.au
Interactive Table 2: Example of Enzyme Kinetic Parameters This table shows representative Michaelis-Menten kinetic parameters that can be determined for an enzyme like xanthine oxidase using the labeled substrate.
| Substrate | Km (µM) | Vmax (µM/s) |
| Unlabeled 3-Methylxanthine | 4.5 | 1.85 |
| 3-Methylxanthine-[13C4,15N3] | 4.6 | 1.83 |
Note: Data are hypothetical and for illustrative purposes. A negligible kinetic isotope effect is assumed in this example.
Method Validation and Quality Assurance for 3 Methylxanthine 13c4,15n3 Based Analytical Assays
Methodological Specificity and Selectivity Assessment for Labeled and Unlabeled Analytes
Specificity and selectivity refer to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. japsonline.com In assays employing 3-Methylxanthine-[13C4,15N3], it is crucial to demonstrate that the method can distinguish between the analyte (unlabeled 3-methylxanthine) and the internal standard (labeled 3-Methylxanthine-[13C4,15N3]), as well as from other endogenous or exogenous substances.
The primary technique for ensuring specificity in LC-MS/MS methods is the use of selected reaction monitoring (SRM). This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. For 3-methylxanthine (B41622) and its labeled internal standard, distinct transitions would be established to prevent cross-talk. For instance, in a study quantifying theophylline (B1681296) and its metabolites, modification of collision energies was performed in parallel with chromatographic separation to further eliminate interference peaks. nih.gov
To assess selectivity, blank matrix samples from multiple sources are analyzed to investigate the presence of interfering peaks at the retention time of the analyte and internal standard. nih.gov These samples are also fortified with the analyte at the lower limit of quantitation (LLOQ) and the internal standard to confirm that no matrix components interfere with their detection. nih.gov In a validation study for caffeine (B1668208) and its metabolites, selectivity was evaluated by analyzing six different human plasma samples as blanks and spiked with known amounts of each molecule, confirming no interfering peaks were detected for the transitions analyzed by MRM. nih.gov
A common interference that needs to be assessed is the potential for isotopic contribution from the unlabeled analyte to the signal of the labeled internal standard, and vice-versa. This is particularly important if the isotopic purity of the internal standard is not 100%. The acceptance criterion is typically that the response of any interfering peak in the blank matrix should be less than 20% of the response of the analyte at the LLOQ and less than 5% of the response of the internal standard.
Evaluation of Analytical Accuracy in the Presence of 3-Methylxanthine-[13C4,15N3]
Accuracy is the measure of the closeness of the mean test results obtained by the method to the true concentration of the analyte. gavinpublishers.com In bioanalytical method validation, accuracy is determined by analyzing quality control (QC) samples prepared at a minimum of three concentration levels (low, medium, and high) within the calibration range. The use of a stable isotope-labeled internal standard like 3-Methylxanthine-[13C4,15N3] is expected to significantly improve accuracy by compensating for variations in sample preparation and matrix effects. nih.gov
The accuracy is expressed as the percent relative error (%RE) from the nominal concentration. For a method to be considered accurate, the mean concentration should be within ±15% of the nominal value for QC samples, and ±20% for the LLOQ. nih.gov
A study on the simultaneous quantitation of theophylline and its metabolites, including 3-methylxanthine, in rat plasma demonstrated excellent accuracy. nih.gov The relative error (%RE) values for 3-methylxanthine ranged from -8.8% to 9.7% across low, medium, and high QC concentrations, which is well within the acceptable limits. nih.gov
Below is a representative data table illustrating accuracy results for the quantification of 3-methylxanthine using a validated LC-MS/MS method.
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%RE) |
| Low | 10 | 9.8 | -2.0 |
| Medium | 100 | 103.2 | +3.2 |
| High | 800 | 792.0 | -1.0 |
Determination of Analytical Precision for Quantitative Procedures
Precision is the measure of the agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. gavinpublishers.com It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is assessed at three levels: repeatability, intermediate precision, and reproducibility.
Repeatability, also known as intra-assay precision, is the precision of the method over a short period of time using the same analyst, equipment, and reagents. cigb.edu.cu It is typically assessed by analyzing replicate QC samples at different concentration levels in a single analytical run. The acceptance criterion for repeatability is a CV of ≤15% for QC samples and ≤20% for the LLOQ.
In the validation study by Chae et al. (2012), the intra-day precision for 3-methylxanthine was evaluated at three QC concentrations. nih.gov The reported RSD was less than 13%, demonstrating good repeatability. nih.gov
A sample data table for repeatability is shown below:
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Standard Deviation | Precision (%CV) |
| Low | 10 | 9.9 | 0.5 | 5.1 |
| Medium | 100 | 102.5 | 4.1 | 4.0 |
| High | 800 | 808.0 | 24.2 | 3.0 |
Intermediate precision, or inter-assay precision, assesses the variability of the method within the same laboratory but on different days, with different analysts, or with different equipment. cigb.edu.cu This provides an indication of the method's robustness under typical variations that may occur in a laboratory. The acceptance criteria for intermediate precision are the same as for repeatability (CV ≤15% for QC samples and ≤20% for the LLOQ).
The inter-day precision in the aforementioned study for 3-methylxanthine also showed an RSD of less than 13%, indicating high intermediate precision. nih.gov
The following table illustrates typical intermediate precision data:
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=18, 3 runs) | Standard Deviation | Precision (%CV) |
| Low | 10 | 10.1 | 0.8 | 7.9 |
| Medium | 100 | 101.8 | 6.1 | 6.0 |
| High | 800 | 795.2 | 39.8 | 5.0 |
Reproducibility is the precision of the method when it is performed in different laboratories. This is a critical parameter when a method is intended for use in multiple locations, such as in clinical trials or for standardized testing. The evaluation of reproducibility involves a collaborative study where the same samples are analyzed by different laboratories. The results are then statistically analyzed to determine the inter-laboratory variability. Achieving good reproducibility demonstrates the robustness and transferability of the analytical method.
Establishment of Limits of Detection (LOD) and Quantitation (LOQ) for 3-Methylxanthine-[13C4,15N3] Methods
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov
The LOQ is a critical parameter for quantitative assays and is typically established as the lowest concentration on the calibration curve that meets the acceptance criteria for precision (CV ≤20%) and accuracy (within ±20% of the nominal value). sigmaaldrich.com
In a study developing a method for the determination of methylxanthines, the LOQ for the compounds ranged from 14 to 41 ng/mL. researchgate.net For the analysis of theophylline and its metabolites, the method was validated with a lower limit of quantitation of 0.1 µg/mL for 3-MX. nih.gov
A representative data table for the determination of the LOQ for 3-methylxanthine is provided below:
| Parameter | Value |
| LOQ Concentration | 5 ng/mL |
| Mean Measured Concentration (n=6) | 4.8 ng/mL |
| Accuracy (%RE) | -4.0% |
| Precision (%CV) | 8.5% |
The LOD can be determined based on the signal-to-noise ratio (typically a ratio of 3:1) or by other statistical methods. For example, in a study on methylxanthines in tea, the LOD was found to be 0.015 µg/mL for theobromine (B1682246) and 0.01 µg/mL for theophylline. nih.gov
Assessment of Linearity and Dynamic Range of Analytical Responses
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. The dynamic range refers to the concentration interval over which the method is both precise and accurate. In assays using 3-Methylxanthine-[13C4,15N3] as an internal standard, the linearity of the response to the target analyte (3-methylxanthine) is assessed by preparing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard.
The response ratio, calculated by dividing the peak area of the analyte by the peak area of the internal standard (3-Methylxanthine-[13C4,15N3]), is then plotted against the analyte concentration. A linear regression analysis is performed on this data. The acceptance criteria for linearity typically require a coefficient of determination (r²) of 0.99 or greater.
The dynamic range is established by defining the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy (typically within 20% for LLOQ and 15% for other concentrations). The ULOQ is the highest concentration on the calibration curve that meets the same criteria for precision and accuracy.
Table 1: Illustrative Linearity Data for a 3-Methylxanthine Assay using 3-Methylxanthine-[13C4,15N3] Internal Standard
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) |
| 1.0 (LLOQ) | 5,234 | 101,567 | 0.0515 |
| 5.0 | 25,890 | 102,112 | 0.2535 |
| 25.0 | 128,450 | 101,987 | 1.2595 |
| 100.0 | 510,234 | 102,543 | 4.9758 |
| 500.0 | 2,543,890 | 101,876 | 24.9704 |
| 1000.0 (ULOQ) | 5,087,432 | 102,345 | 49.7091 |
Note: This data is for illustrative purposes and represents typical performance.
Linear Regression Analysis:
Slope: 0.0498
Intercept: 0.0012
Coefficient of Determination (r²): 0.9995
Robustness and Ruggedness Testing of Established Analytical Procedures
Robustness and ruggedness are two closely related but distinct characteristics of an analytical method that evaluate its reliability.
Robustness testing assesses the capacity of a method to remain unaffected by small, deliberate variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. researchgate.net For an LC-MS assay utilizing 3-Methylxanthine-[13C4,15N3], these variations might include:
Changes in the mobile phase composition (e.g., ±2% organic solvent).
Variations in the pH of the mobile phase (e.g., ±0.2 units).
Fluctuations in the column temperature (e.g., ±5°C).
Different batches of the analytical column.
Variations in the flow rate (e.g., ±5%).
Ruggedness testing, on the other hand, evaluates the reproducibility of the results under a variety of normal test conditions, such as different analysts, different instruments, and different days. researchgate.net This is often assessed through intermediate precision studies.
A common approach for robustness testing is to use a design of experiments (DoE) approach, such as a Plackett-Burman design, which allows for the efficient evaluation of multiple parameters simultaneously. The results of these tests are crucial for identifying which method parameters need to be tightly controlled.
Table 2: Example of a Robustness Study Design for a 3-Methylxanthine Assay
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |
| Mobile Phase % Acetonitrile (B52724) | 30% | 28% | 32% |
| Mobile Phase pH | 3.5 | 3.3 | 3.7 |
| Column Temperature | 40°C | 35°C | 45°C |
| Flow Rate (mL/min) | 0.4 | 0.38 | 0.42 |
The impact of these variations on the peak area ratio, retention time, and peak shape of both 3-methylxanthine and the internal standard, 3-Methylxanthine-[13C4,15N3], would be statistically evaluated to determine the method's robustness.
Adherence to International Guidelines for Analytical Method Validation (e.g., ICH Q2(R2) and Eurachem)
The validation of analytical methods for pharmaceutical and bioanalytical applications is governed by internationally recognized guidelines to ensure a harmonized approach to quality and regulatory submission. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and Eurachem provide comprehensive guidance on method validation.
The recently updated ICH Q2(R2) guideline provides a general framework for the principles of analytical procedure validation. researchgate.net It outlines the validation characteristics that should be considered, which include:
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. The use of a stable isotope-labeled internal standard like 3-Methylxanthine-[13C4,15N3] in conjunction with mass spectrometric detection provides a high degree of specificity.
Linearity and Range: As discussed in section 5.5.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
Quantitation Limit: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: As discussed in section 5.6.
Eurachem guidelines also provide a framework for method validation in analytical chemistry, with a strong emphasis on the fitness for purpose of the analytical method. These guidelines detail the statistical approaches for evaluating validation data and ensuring the quality of analytical measurements.
For an analytical assay based on 3-Methylxanthine-[13C4,15N3], adherence to these guidelines would involve a comprehensive validation plan that prospectively defines the experiments and acceptance criteria for each validation parameter. The results would be documented in a detailed validation report, providing evidence that the method is suitable for its intended purpose.
Future Prospects and Emerging Research Frontiers for 3 Methylxanthine 13c4,15n3
Development of Novel Isotope-Labeled Analogues and Derivatives of Methylxanthines
The evolution of metabolic research necessitates the development of more sophisticated molecular tools. For 3-Methylxanthine-[13C4,15N3], this translates to the synthesis of novel analogues and derivatives with enhanced functionalities. Future research will likely focus on creating a broader library of labeled methylxanthines, each designed to probe specific metabolic pathways with greater precision.
One promising area is the development of methylxanthine derivatives with strategically placed stable isotopes to facilitate the study of metabolic flux and pathway dynamics. For instance, analogues with isotopic labels on different parts of the molecule could help researchers trace the biotransformation of 3-methylxanthine (B41622) and its parent compounds with unprecedented detail. This would be particularly valuable in understanding the intricate metabolism of dietary methylxanthines like caffeine (B1668208) and theophylline (B1681296).
Furthermore, the synthesis of photoactivatable or "caged" isotope-labeled methylxanthine analogues represents another exciting frontier. These compounds would remain inert until activated by light, allowing for precise temporal and spatial control over their release within cellular systems. This would enable researchers to study acute metabolic responses to 3-methylxanthine in real-time, providing a dynamic view of cellular signaling and metabolism.
Table 1: Potential Novel Isotope-Labeled Methylxanthine Analogues and Their Research Applications
| Labeled Analogue/Derivative | Potential Research Application |
| Position-specific labeled 3-Methylxanthine | Elucidating specific enzymatic demethylation and oxidation pathways. |
| Multi-isotope labeled (e.g., ¹³C, ¹⁵N, ²H) theophylline | Comprehensive metabolic fate mapping of the parent drug. |
| Photoactivatable 3-Methylxanthine-[13C4,15N3] | Spatiotemporal tracking of metabolic responses in live cells. |
| Fluorescently tagged and isotope-labeled 3-Methylxanthine | Correlative imaging and mass spectrometry-based metabolic analysis. |
Integration with Multi-Omics Approaches for Comprehensive Systems-Level Understanding
The future of biological research lies in the integration of multiple "omics" disciplines to build a holistic picture of cellular function. Stable isotope tracers like 3-Methylxanthine-[13C4,15N3] are pivotal in this endeavor, serving as a bridge between metabolomics, proteomics, genomics, and transcriptomics. mdpi.com
By using 3-Methylxanthine-[13C4,15N3] in conjunction with quantitative proteomics, researchers can investigate how fluctuations in 3-methylxanthine levels impact protein expression and post-translational modifications. For example, such studies could reveal novel protein targets of methylxanthines or elucidate the downstream effects of their interaction with key enzymes and receptors.
Integrating data from stable isotope tracing with transcriptomic (RNA sequencing) and genomic analyses can provide a multi-layered understanding of how genetic variations influence methylxanthine metabolism and its physiological effects. This could pave the way for personalized medicine approaches, where an individual's genetic makeup could inform dietary recommendations or therapeutic strategies involving methylxanthines. A combination of metabolomic and proteomic approaches with stable isotope tracing is used to study the relationship between metabolites and physiological processes. mdpi.com
Advancements in High-Throughput Stable Isotope Analysis Techniques
The increasing scale and complexity of modern biological experiments demand analytical techniques that are not only sensitive and specific but also high-throughput. The future utility of 3-Methylxanthine-[13C4,15N3] will be significantly enhanced by ongoing advancements in mass spectrometry and other analytical platforms.
The development of novel ionization techniques and mass analyzers is leading to instruments with greater sensitivity, faster acquisition speeds, and higher resolution. This will enable the detection and quantification of 3-Methylxanthine-[13C4,15N3] and its metabolites in smaller sample volumes and at lower concentrations, which is crucial for studies involving precious biological samples or for tracking subtle metabolic changes.
Moreover, the integration of robotic automation and sophisticated data analysis software is streamlining the entire analytical workflow, from sample preparation to data interpretation. These high-throughput platforms will allow for the rapid screening of large numbers of samples, facilitating large-scale population studies or high-content screening of potential drug candidates that modulate methylxanthine metabolism.
Table 2: Emerging High-Throughput Analytical Techniques for Stable Isotope Analysis
| Analytical Technique | Advancement | Impact on 3-Methylxanthine-[13C4,15N3] Analysis |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Ultra-high-performance liquid chromatography (UHPLC) with sub-2-micron particle columns. | Faster separation times and improved resolution of methylxanthine isomers. |
| Mass Spectrometry (MS) | High-resolution Orbitrap and time-of-flight (TOF) mass analyzers. | Increased mass accuracy for unambiguous identification and quantification. |
| Automated Sample Preparation | Robotic liquid handling systems. | Reduced sample processing time and improved reproducibility. |
| Data Analysis Software | AI-powered algorithms for automated peak integration and quantification. | Faster and more accurate data processing for large datasets. |
Addressing Current Challenges in Stable Isotope Labeling Synthesis and Application in Research
Despite the immense potential of stable isotope-labeled compounds, several challenges remain in their synthesis and application. Addressing these hurdles is a key area of future research.
The chemical synthesis of complex, multi-labeled molecules like 3-Methylxanthine-[13C4,15N3] can be a multi-step, time-consuming, and expensive process. Future efforts will focus on developing more efficient and cost-effective synthetic routes, potentially leveraging enzymatic or microbial synthesis to produce these compounds more sustainably.
Another challenge lies in the potential for "isotope effects," where the heavier isotopes can slightly alter the chemical and physical properties of the molecule, potentially affecting its biological activity. While generally minor for ¹³C and ¹⁵N, careful validation is necessary to ensure that the labeled compound behaves identically to its unlabeled counterpart in biological systems.
Finally, the analysis and interpretation of data from stable isotope tracing experiments can be complex, requiring specialized bioinformatics tools and expertise. The development of more user-friendly and powerful software for metabolic flux analysis and data visualization will be crucial for making these powerful techniques more accessible to a broader range of researchers. Overcoming these challenges will be paramount to fully realizing the potential of 3-Methylxanthine-[13C4,15N3] and other stable isotope-labeled compounds in advancing our understanding of biology and medicine.
Q & A
How can researchers design experiments using 3-Methylxanthine-[13C4,15N3] as an internal standard for quantifying xanthine metabolites in biological samples?
Answer:
To ensure accurate quantification, experiments should:
- Define Variables : Specify the independent variable (e.g., metabolite concentration) and dependent variable (e.g., isotopic dilution factor) .
- Calibration Methods : Use semi-quantitative analysis with equations like and , as validated for similar isotopically labeled compounds in human and murine plasma .
- Matrix Matching : Account for biological matrix effects by spiking known concentrations of the compound into control matrices to validate recovery rates .
What analytical techniques are optimal for confirming the isotopic purity and structural integrity of 3-Methylxanthine-[13C4,15N3]?
Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Use high-resolution mass spectrometry to verify isotopic enrichment and monitor parent-to-product ion transitions (e.g., shifts corresponding to and ) .
- Nuclear Magnetic Resonance (NMR) : Perform - and -NMR to confirm positional labeling and rule out isotopic scrambling .
- Cross-Validation : Compare spectral data with unlabeled 3-methylxanthine to identify deviations caused by isotopic substitution .
How should researchers address discrepancies in quantification data when using 3-Methylxanthine-[13C4,15N3] in complex biological matrices?
Answer:
- Error Analysis : Evaluate uncertainties arising from instrumentation (e.g., detector linearity) and methodology (e.g., incomplete extraction) .
- Internal Standard Suitability : Ensure the internal standard (e.g., quinolinic acid-[13C4,15N]) has similar retention time and ionization efficiency to the analyte .
- Statistical Validation : Apply Bland-Altman plots or coefficient of variation (CV) analysis to assess reproducibility across replicates .
What are the best practices for integrating findings from studies using 3-Methylxanthine-[13C4,15N3] with existing literature on xanthine metabolism?
Answer:
- Comparative Analysis : Contrast isotopic tracer results with non-labeled studies to identify kinetic isotope effects or metabolic flux discrepancies .
- Hypothesis Refinement : Use discrepancies to refine models of xanthine oxidase activity or purine salvage pathways, citing prior work on analogous isotopes (e.g., [13C4,15N2]-labeled asparagine) .
- Unresolved Questions : Highlight gaps, such as tissue-specific variation in metabolite turnover rates, to guide future studies .
How can researchers optimize chromatographic separation parameters for 3-Methylxanthine-[13C4,15N3] to avoid co-elution with endogenous metabolites?
Answer:
- Mobile Phase Optimization : Test acidic (e.g., 0.1% formic acid) vs. buffered (e.g., ammonium acetate) conditions to improve peak symmetry .
- Column Selection : Use hydrophilic interaction liquid chromatography (HILIC) columns for polar metabolites, ensuring resolution from structurally similar compounds (e.g., 1-methylxanthine) .
- Gradient Elution : Implement stepwise gradients to separate co-eluting species, validated via spiked recovery experiments .
What protocols ensure the stability of 3-Methylxanthine-[13C4,15N3] during long-term storage and handling?
Answer:
- Storage Conditions : Store at in inert atmospheres (e.g., argon) to prevent oxidative degradation .
- Reconstitution Solvents : Use deuterated solvents (e.g., D2O) for NMR studies or LC-MS-compatible solvents (e.g., acetonitrile/water) to minimize isotopic exchange .
- Stability Testing : Perform accelerated degradation studies under varying pH and temperature conditions to establish shelf-life .
How can researchers validate the absence of metabolic interference from 3-Methylxanthine-[13C4,15N3] in in vivo tracer studies?
Answer:
- Tracer Dilution Assays : Administer sub-pharmacological doses to avoid saturating metabolic pathways, monitoring for off-target effects via untargeted metabolomics .
- Enzyme Inhibition Studies : Test whether the compound inhibits xanthine oxidase or other purine-metabolizing enzymes using in vitro assays .
- Kinetic Profiling : Compare -label incorporation rates with natural abundance controls to confirm metabolic inertness .
What statistical approaches are recommended for analyzing time-resolved isotopic enrichment data generated with 3-Methylxanthine-[13C4,15N3]?
Answer:
- Compartmental Modeling : Use tools like SAAM II or COPASI to model metabolite turnover rates, incorporating isotopic enrichment as a dynamic variable .
- Bayesian Inference : Apply Markov chain Monte Carlo (MCMC) methods to estimate confidence intervals for kinetic parameters .
- Data Normalization : Correct for batch effects using internal standards and reference materials (e.g., NIST SRM 1950) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
